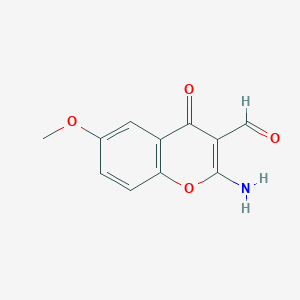
2-amino-6-methoxy-4-oxo-4H-chromene-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2-amino-6-methoxy-4-oxo-4H-chromene-3-carbaldehyde is a derivative of 4H-chromene, which is a class of organic compounds characterized by a fused ring structure consisting of a benzene ring and a pyran ring. The compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The chromene core is a common motif in natural products and pharmaceuticals, and its derivatives are often explored for their biological activities .
Synthesis Analysis
The synthesis of 2-amino-4-oxo-4H-chromene-3-carbaldehyde derivatives can be achieved through various methods. One approach involves the condensation of 4-hydroxycoumarin with aldehydes and cyanoacetamide in the presence of a catalyst such as polystyrene-supported p-toluenesulfonic acid (PS-PTSA), which facilitates the formation of C-C and C-O bonds under metal-free conditions . Another method includes the electrocatalytic multicomponent assembly of aryl aldehydes, 4-hydroxycoumarin, and malononitrile, which yields 2-amino-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile derivatives . These synthetic routes offer advantages such as high yields, operational simplicity, and environmental friendliness.
Molecular Structure Analysis
The molecular structure of chromene derivatives can be elucidated using X-ray crystallography. For instance, the structure of 2-amino-3-cyano-4-(4-methylphenyl)-6-methoxyl-1,4,9,10-tetrahydrobenzo[f]chromene has been determined, revealing that all atoms of the pyran ring are coplanar, which is a distinctive feature compared to other similar compounds . The molecular structure is often stabilized by intermolecular hydrogen bonds, which can lead to the formation of one-dimensional or three-dimensional hydrogen-bonded frameworks .
Chemical Reactions Analysis
Chromene derivatives can undergo various chemical reactions to form different products. For example, 2-amino-4-oxo-4H-chromene-3-carbaldehyde can react to give pyrimidinochromenones, pyridinochromenones, and 2-amino-4-oxo-4H-chromene-3-carbonitrile . These reactions expand the chemical diversity of chromene derivatives and can be tailored to produce compounds with desired properties for specific applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of chromene derivatives are influenced by their molecular structure. The presence of functional groups such as amino, methoxy, and carbaldehyde can affect properties like solubility, melting point, and reactivity. These compounds can exhibit a wide range of functional group tolerance, which is beneficial for chemical modifications and the synthesis of targeted molecules with specific activities . Additionally, some chromene derivatives have been evaluated for their biological activity, such as inhibition of enzymes involved in Alzheimer's disease, showcasing their potential as therapeutic agents .
Orientations Futures
The future directions for research on 2-amino-6-methoxy-4-oxo-4H-chromene-3-carbaldehyde and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and biological activities. The development of potent leads of 2H/4H-chromene analogs for their promising biological activities could also be a potential area of focus .
Propriétés
IUPAC Name |
2-amino-6-methoxy-4-oxochromene-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4/c1-15-6-2-3-9-7(4-6)10(14)8(5-13)11(12)16-9/h2-5H,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMYYFKHTWRVDSA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=C(C2=O)C=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10368820 |
Source


|
| Record name | 2-amino-6-methoxy-4-oxo-4H-chromene-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10368820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
30.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26658283 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-amino-6-methoxy-4-oxo-4H-chromene-3-carbaldehyde | |
CAS RN |
68301-78-0 |
Source


|
| Record name | 2-amino-6-methoxy-4-oxo-4H-chromene-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10368820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methylbenzo[d]thiazole-5-carbaldehyde](/img/structure/B1271751.png)
![(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-acetic acid](/img/structure/B1271760.png)
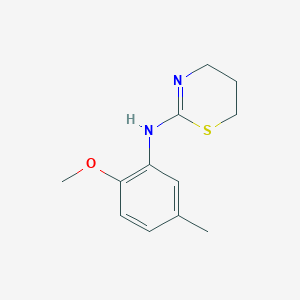
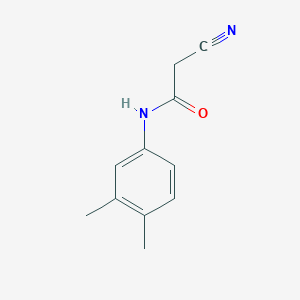
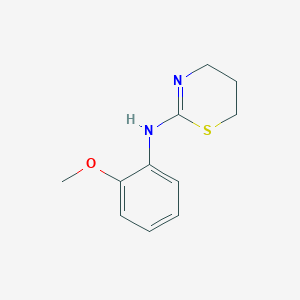
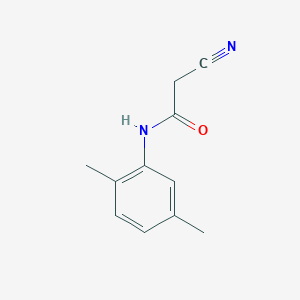
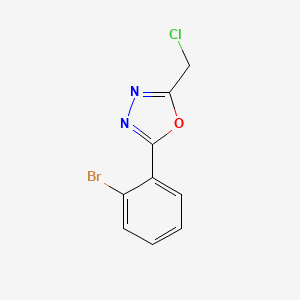
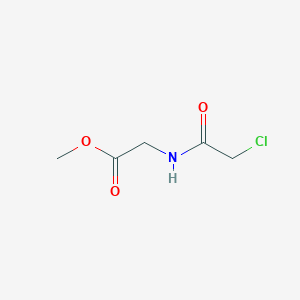
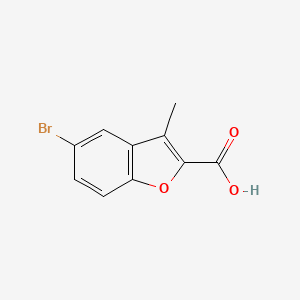

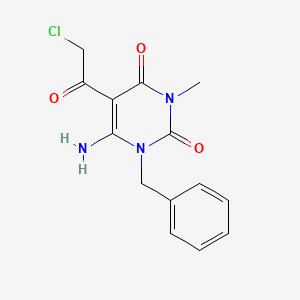
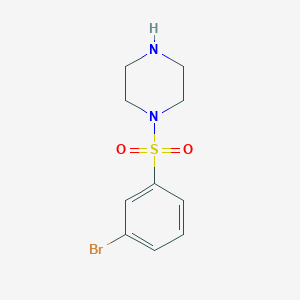
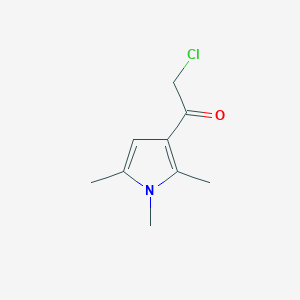
![1-[4-(Azepan-1-yl)phenyl]ethan-1-one](/img/structure/B1271814.png)